2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide
Beschreibung
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class of heterocyclic acetamides, characterized by a fused pyrazole-triazine core substituted with a 4-bromophenyl group at position 2 and an N-(2-methylphenyl)acetamide side chain.
Eigenschaften
Molekularformel |
C20H16BrN5O2 |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H16BrN5O2/c1-13-4-2-3-5-16(13)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3,(H,23,27) |
InChI-Schlüssel |
KQGANSSIHPZIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5-yl core, followed by the introduction of the 4-bromophenyl and 2-methylphenylacetamide groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its biological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Target Compound vs. Triazinoindole Derivatives ()
Compounds 23–27 in feature a [1,2,4]triazino[5,6-b]indole core instead of pyrazolo[1,5-d][1,2,4]triazine. For example, Compound 27 (2-((8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide) shares bromophenyl substituents with the target compound but includes a sulfur atom, which may enhance hydrogen bonding or van der Waals interactions .
Target Compound vs. Pyrrolotriazinone Derivatives ()
Compounds 20a–l in utilize a pyrrolo[1,2-d][1,2,4]triazin-3(4H)-one core. For instance, 20a (N-(1-(4-methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide) achieved 99.4% purity via HPLC, suggesting robust synthetic protocols despite moderate yields (40%) .
Substituent Effects
Bromophenyl vs. Methoxyphenyl Groups ()
The 4-bromophenyl group in the target compound contrasts with the 4-methoxyphenyl group in N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (). This difference may influence metabolic stability or target engagement .
N-Substituted Acetamide Variations
- N-(3-Methoxybenzyl) (): The 3-methoxybenzyl group increases molecular weight (MW ≈ 493 g/mol) and introduces hydrogen-bonding sites absent in the target compound’s 2-methylphenyl group.
- N-(4-Bromophenyl) (, Compound 26): Direct substitution with a bromophenyl group (vs. methylphenyl) enhances halogen bonding but may reduce solubility due to increased hydrophobicity .
Molecular Weight and Solubility
Biologische Aktivität
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a member of the pyrazolo-triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study: MCF-7 Cell Line
In vitro studies indicated that the compound exhibits cytotoxic effects against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM , suggesting potent activity compared to other compounds in its class .
Enzymatic Inhibition
The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Target Enzymes
Research indicates that this compound effectively inhibits:- Cyclin-dependent kinases (CDKs) : Essential for cell cycle regulation.
- Protein kinases : Involved in various signaling pathways that promote tumor growth.
Structure-Activity Relationship (SAR)
The presence of the bromophenyl and methylphenyl substituents plays a critical role in enhancing the biological activity of this compound. Modifications to these groups can lead to variations in potency and selectivity against different cancer types.
Synthesis and Characterization
The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine] has been achieved through multi-step reactions involving:
- Condensation reactions with appropriate electrophiles.
- Purification via recrystallization techniques.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many pyrazolo derivatives exhibit anticancer properties, the specific structural features of this compound contribute to its enhanced efficacy.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 20 | CDK inhibition |
| Compound B | 25 | Apoptosis induction |
| Current Compound | 15 | CDK and protein kinase inhibition |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
